molecular formula C18H13N5O2 B7547895 (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile

(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile

Cat. No. B7547895
M. Wt: 331.3 g/mol
InChI Key: HQSBEIFQXYWOJI-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile, also known as TPN-3, is a chemical compound that has been widely studied for its potential applications in scientific research. TPN-3 is a member of the family of propargyl-linked nitroaromatic compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. In

Mechanism of Action

The mechanism of action of (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in the development of cancer and inflammation. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, this compound has been shown to possess antioxidant properties, which may contribute to its therapeutic potential. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins, which are important for cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and high yields. This compound is also relatively non-toxic, making it a feasible option for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and reduction reactions, which may affect its biological activity. Additionally, this compound has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Another area of interest is the investigation of the potential synergistic effects of this compound with other chemotherapeutic agents, which may enhance its anti-tumor activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways involved in cancer and inflammation.

Synthesis Methods

The synthesis of (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile involves the condensation of 4-methyl-5-phenyl-1,2,4-triazole-3-thione with 2-nitrobenzaldehyde in the presence of an alkylating agent such as ethyl bromoacetate. The resulting intermediate is then treated with sodium ethoxide to form the final product. The synthesis of this compound has been optimized to yield high purity and high yields, making it a feasible option for large-scale production.

Scientific Research Applications

(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c1-22-17(13-7-3-2-4-8-13)20-21-18(22)15(12-19)11-14-9-5-6-10-16(14)23(24)25/h2-11H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSBEIFQXYWOJI-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C(=CC2=CC=CC=C2[N+](=O)[O-])C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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